Sulindac-d3
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Overview
Description
Sulindac-d3 is a deuterated form of sulindac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as an internal standard for the quantification of sulindac by gas chromatography or liquid chromatography-mass spectrometry. Sulindac itself is a selective cyclooxygenase-2 inhibitor and a prodrug that is metabolized into its active form, sulindac sulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulindac-d3 involves the incorporation of deuterium atoms into the sulindac molecule. One common method is to start with 4-fluorobenzyl chloride and diethyl methylmalonate in the presence of an organic base to obtain 2-(4-fluorobenzyl)-2-diethyl methylmalonate. This intermediate is then hydrolyzed in aqueous alkali to form 2-(4-fluorobenzyl)-2-methyl malonic acid. Subsequent steps include decarboxylation, chlorination, Friedel-Crafts acylation, and condensation reactions to finally yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the compound .
Chemical Reactions Analysis
Types of Reactions
Sulindac-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulindac sulfone.
Reduction: The compound can be reduced to its active form, sulindac sulfide.
Substitution: Various substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Peracids or hydroperoxides are commonly used as oxidizing agents.
Reduction: Reduction is typically carried out using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
Sulindac Sulfone: Formed through oxidation.
Sulindac Sulfide: Formed through reduction.
Scientific Research Applications
Sulindac-d3 is extensively used in scientific research for:
Quantification of Sulindac: As an internal standard in analytical methods like gas chromatography and liquid chromatography-mass spectrometry.
Pharmacokinetic Studies: To study the metabolism and distribution of sulindac in biological systems.
Cancer Research: Sulindac and its metabolites have shown potential in preventing colon carcinogenesis and other cancers.
Environmental Studies: To understand the degradation pathways and environmental impact of sulindac.
Mechanism of Action
Sulindac-d3, like sulindac, is a prodrug that is metabolized into its active form, sulindac sulfide. The active form inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to the inhibition of prostaglandin synthesis. This results in anti-inflammatory, analgesic, and antipyretic effects. The compound also exhibits anti-cancer properties by reducing the growth of polyps and precancerous lesions in the colon .
Comparison with Similar Compounds
Similar Compounds
Sulindac: The non-deuterated form of sulindac-d3.
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Diclofenac: A widely used NSAID with similar mechanisms of action.
Uniqueness
Sulindac-d3 is unique due to the presence of deuterium atoms, which make it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of sulindac in various samples .
Properties
Molecular Formula |
C20H17FO3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfinyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |
InChI Key |
MLKXDPUZXIRXEP-FHFLIJIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
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